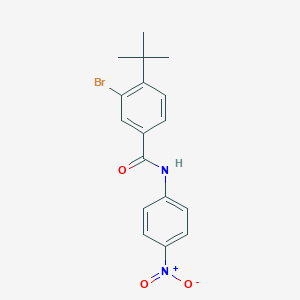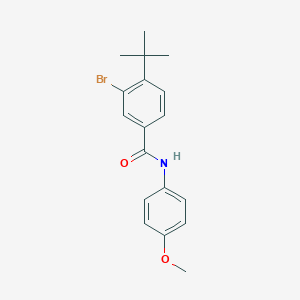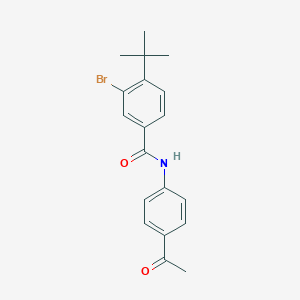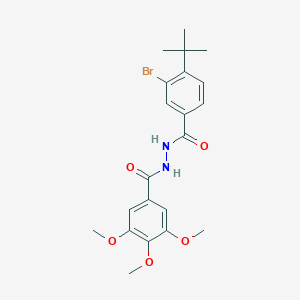![molecular formula C23H30N2O4 B321234 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B321234.png)
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of two 4-ethylphenoxy groups attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves the following steps:
Formation of 4-ethylphenoxyacetyl chloride: This is achieved by reacting 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The 4-ethylphenoxyacetyl chloride is then reacted with an appropriate amine, such as 2-amino-1-methylethylamine, to form the desired acetamide compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反应分析
Types of Reactions
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of their activity. The acetamide backbone allows for the formation of hydrogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its dual phenoxy groups, which provide enhanced chemical stability and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
2-(4-ethylphenoxy)-N-[2-[[2-(4-ethylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-4-18-6-10-20(11-7-18)28-15-22(26)24-14-17(3)25-23(27)16-29-21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
VCXDWVRBDRDSNA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(3-bromo-4-tert-butylbenzoyl)amino]benzoate](/img/structure/B321154.png)


![N-[4-(acetylamino)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B321157.png)


![5-Benzyl-2-[(3-bromo-4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B321161.png)
![3-bromo-4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B321162.png)
![3-bromo-4-tert-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B321163.png)
![3-bromo-4-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321165.png)
![3-bromo-4-tert-butyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321166.png)
![2-[(3-Bromo-4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B321170.png)
![3-bromo-4-tert-butyl-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B321171.png)
